1-Phenyl-4-(piperazin-1-yl)phthalazine
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Overview
Description
1-Phenyl-4-(piperazin-1-yl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. This compound features a phthalazine core fused with a phenyl group and a piperazine moiety, making it a versatile molecule in medicinal chemistry .
Mechanism of Action
Target of Action
It has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines .
Mode of Action
It has been shown to exhibit antiproliferative activity, suggesting that it may interact with cellular targets to inhibit cell growth .
Biochemical Pathways
Given its antiproliferative activity, it is likely that it affects pathways related to cell growth and proliferation .
Result of Action
1-Phenyl-4-(piperazin-1-yl)phthalazine has been shown to exhibit antiproliferative activity against various cancer cell lines . This suggests that it may induce molecular and cellular changes that inhibit cell growth .
Action Environment
Like all drugs, its action and efficacy are likely to be influenced by various factors, including the physiological environment and the presence of other substances .
Preparation Methods
The synthesis of 1-Phenyl-4-(piperazin-1-yl)phthalazine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with phenylhydrazine to introduce the phenyl group. Finally, the piperazine moiety is introduced through nucleophilic substitution reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Phenyl-4-(piperazin-1-yl)phthalazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted phthalazine derivatives with potential biological activities .
Scientific Research Applications
1-Phenyl-4-(piperazin-1-yl)phthalazine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Phenyl-4-(piperazin-1-yl)phthalazine can be compared with other similar compounds such as:
1-Phenyl-4-(piperazin-1-yl)pyridin-2(1H)-one: This compound also features a piperazine moiety but has a pyridinone core instead of a phthalazine core.
1-Phenylpiperazine: This simpler compound lacks the phthalazine ring but retains the phenyl and piperazine groups.
The uniqueness of this compound lies in its phthalazine core, which imparts distinct biological activities and pharmacological properties compared to its analogs .
Properties
IUPAC Name |
1-phenyl-4-piperazin-1-ylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(21-20-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMUHGJHZLTCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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